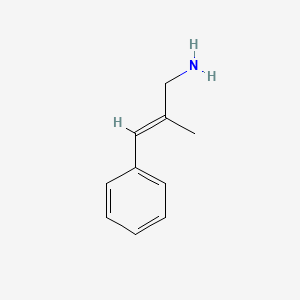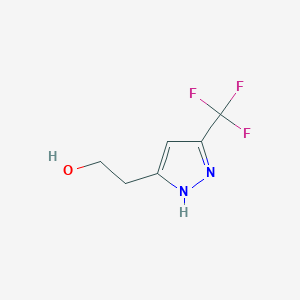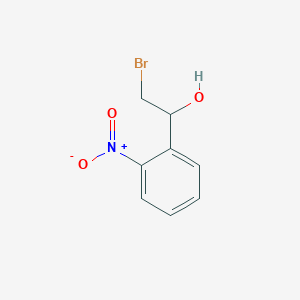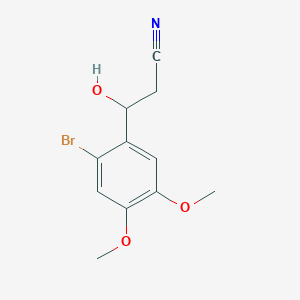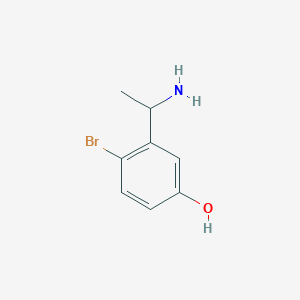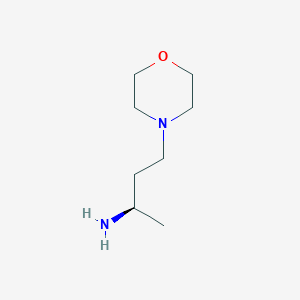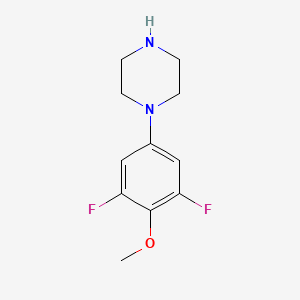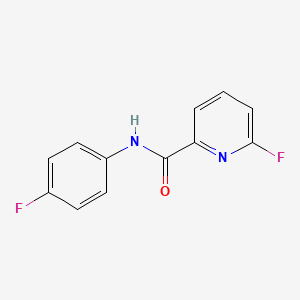
6-fluoro-N-(4-fluorophenyl)pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-fluoro-N-(4-fluorophenyl)pyridine-2-carboxamide is a fluorinated pyridine derivative Fluorinated compounds are of significant interest due to their unique chemical and biological properties, which often include enhanced stability and bioactivity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-N-(4-fluorophenyl)pyridine-2-carboxamide typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the nucleophilic substitution reaction, where a fluorine atom replaces a hydrogen atom on the pyridine ring. This can be achieved using reagents such as anhydrous ammonia gas in acetonitrile at low temperatures .
Industrial Production Methods
Industrial production of this compound may involve large-scale nucleophilic substitution reactions, utilizing efficient fluorinating agents and optimized reaction conditions to ensure high yield and purity. The availability of fluorinated synthetic blocks and effective fluorinating reagents has accelerated the development of such compounds .
Chemical Reactions Analysis
Types of Reactions
6-fluoro-N-(4-fluorophenyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like acetonitrile .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated pyridine oxides, while reduction could produce fluorinated amines .
Scientific Research Applications
6-fluoro-N-(4-fluorophenyl)pyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 6-fluoro-N-(4-fluorophenyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its binding affinity to certain receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-(4-Fluorophenyl)pyridine-2-carboxylic acid: Another fluorinated pyridine derivative with similar chemical properties.
2-fluoro-4-(trifluoromethyl)pyridine: A fluorinated pyridine used in various chemical reactions and applications.
Uniqueness
6-fluoro-N-(4-fluorophenyl)pyridine-2-carboxamide is unique due to its specific substitution pattern and the presence of two fluorine atoms, which confer distinct chemical and biological properties. This makes it particularly valuable in applications requiring high stability and bioactivity .
Properties
Molecular Formula |
C12H8F2N2O |
|---|---|
Molecular Weight |
234.20 g/mol |
IUPAC Name |
6-fluoro-N-(4-fluorophenyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C12H8F2N2O/c13-8-4-6-9(7-5-8)15-12(17)10-2-1-3-11(14)16-10/h1-7H,(H,15,17) |
InChI Key |
XNRZFROJDFCFES-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1)F)C(=O)NC2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(4-{[(Tert-butoxy)carbonyl]amino}-2-fluorophenyl)propanoic acid](/img/structure/B13592205.png)
